molecular formula C9H10FNO2 B13546699 Methyl 5-amino-2-fluoro-3-methylbenzoate

Methyl 5-amino-2-fluoro-3-methylbenzoate

Cat. No.: B13546699
M. Wt: 183.18 g/mol
InChI Key: LHDXUWRICBSFRG-UHFFFAOYSA-N
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Description

Methyl 5-amino-2-fluoro-3-methylbenzoate: is an organic compound with the molecular formula C9H10FNO2. It is a fluorinated benzamide derivative that has gained significant attention in the field of medicinal chemistry due to its diverse biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-amino-2-fluoro-3-methylbenzoate typically involves the esterification of 5-amino-2-fluoro-3-methylbenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-amino-2-fluoro-3-methylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 5-amino-2-fluoro-3-methylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its ability to interact with various biological targets.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-amino-2-fluoro-3-methylbenzoate involves its interaction with specific molecular targets in biological systems. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Properties

Molecular Formula

C9H10FNO2

Molecular Weight

183.18 g/mol

IUPAC Name

methyl 5-amino-2-fluoro-3-methylbenzoate

InChI

InChI=1S/C9H10FNO2/c1-5-3-6(11)4-7(8(5)10)9(12)13-2/h3-4H,11H2,1-2H3

InChI Key

LHDXUWRICBSFRG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1F)C(=O)OC)N

Origin of Product

United States

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